2,4-Dichloro-N-(cyclohexylmethyl)aniline
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Overview
Description
2,4-Dichloro-N-(cyclohexylmethyl)aniline is a chemical compound with the molecular formula C13H17Cl2N. It is an aniline derivative where the aniline ring is substituted with two chlorine atoms at the 2 and 4 positions, and a cyclohexylmethyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(cyclohexylmethyl)aniline typically involves the reaction of 2,4-dichloroaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(cyclohexylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used
Scientific Research Applications
2,4-Dichloro-N-(cyclohexylmethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(cyclohexylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to other dichloroaniline derivatives, 2,4-Dichloro-N-(cyclohexylmethyl)aniline is unique due to the presence of the cyclohexylmethyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
177721-90-3 |
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Molecular Formula |
C12H15Cl2N |
Molecular Weight |
244.16 g/mol |
IUPAC Name |
2,4-dichloro-N-cyclohexylaniline |
InChI |
InChI=1S/C12H15Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
InChI Key |
WYSSFRYQRPZXMM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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